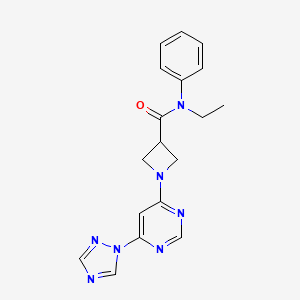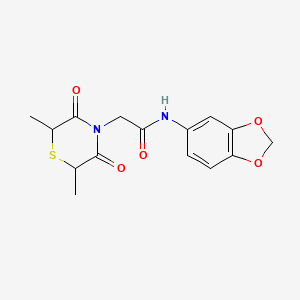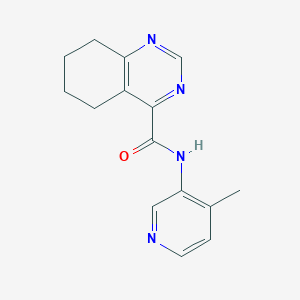![molecular formula C23H20N4O7S B2924571 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941915-04-4](/img/structure/B2924571.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a dioxin ring, an oxadiazole ring, a furan ring, and a sulfamoyl group. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfamoyl refers to the functional group which is a substructure of sulfonamide, a functional group that is present in several classes of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dioxin ring might be susceptible to electrophilic aromatic substitution, while the sulfamoyl group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-Oxadiazole derivatives, furan compounds, and benzodioxin-related structures have been widely studied for their synthetic pathways and chemical properties. Oxadiazole derivatives are particularly noted for their synthetic versatility, serving as key intermediates in the synthesis of various heterocycles. The synthesis often involves reactions with dipolarophiles or through oxidative processes, highlighting their potential in creating novel compounds with desired chemical characteristics (Cecchi et al., 2006; Gabriele et al., 2006).
Biological Activities
Compounds featuring oxadiazole, furan, and benzodioxin rings have been evaluated for a range of biological activities. Their applications span from antimicrobial and anticancer activities to their roles in anti-inflammatory and analgesic therapies. For instance, certain benzoxazine monomers derived from furan show promising copolymerization behavior, suggesting their utility in developing materials with enhanced thermal properties (Wang et al., 2012). Moreover, derivatives of oxadiazoles have been linked to antimalarial activities, underscoring their potential in therapeutic applications (Hermann et al., 2021).
Material Science Applications
In material science, the incorporation of oxadiazole and furan moieties into polymeric structures has been explored for the development of new materials. These compounds contribute to the creation of polymers with specific optical and thermal properties, making them suitable for various industrial applications. For instance, polymers containing oxadiazole units exhibit good thermal stability and have potential in the fabrication of thin films and coatings (Sava et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dioxins, are known to be persistent environmental pollutants (pops) that accumulate in the food chain, mainly in the fatty tissue of animals .
Mode of Action
Dioxins, which share a similar structure, are known to be highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer .
Biochemical Pathways
Dioxins, which share a similar structure, are known to affect several organs and systems .
Pharmacokinetics
Dioxins, which share a similar structure, are known to have a long half-life in the body due to their chemical stability and their ability to be absorbed by fat tissue, where they are then stored in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Dioxins, which share a similar structure, are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . More than 90% of human exposure is through food, mainly meat and dairy products, fish, and shellfish .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O7S/c1-27(14-17-3-2-10-31-17)35(29,30)18-7-4-15(5-8-18)21(28)24-23-26-25-22(34-23)16-6-9-19-20(13-16)33-12-11-32-19/h2-10,13H,11-12,14H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONYGCTVLIYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)
![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)

![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)